molecular formula C9H8BrNO B1523286 (4-Bromo-2-methoxyphenyl)acetonitrile CAS No. 858523-37-2

(4-Bromo-2-methoxyphenyl)acetonitrile

Cat. No.: B1523286
CAS No.: 858523-37-2
M. Wt: 226.07 g/mol
InChI Key: MKTBTBUHEXXTRR-UHFFFAOYSA-N
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Description

(4-Bromo-2-methoxyphenyl)acetonitrile: is an organic compound with the molecular formula C9H8BrNO. It is characterized by a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Methoxylation: The compound can be synthesized by first brominating 2-methoxybenzene to produce 4-bromo-2-methoxybenzene, followed by a subsequent reaction with acetonitrile under suitable conditions.

  • Sandmeyer Reaction: Another method involves the diazotization of 4-bromo-2-methoxyaniline followed by the reaction with copper(I) cyanide to yield the desired compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and methoxylation reactions, often using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

(4-Bromo-2-methoxyphenyl)acetonitrile: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: Using nucleophiles like sodium hydroxide or ammonia under suitable conditions.

Major Products Formed:

  • Oxidation: 4-Bromo-2-methoxybenzoic acid or 4-Bromo-2-methoxyacetophenone.

  • Reduction: 4-Bromo-2-methoxyaniline.

  • Substitution: 4-Hydroxy-2-methoxybenzonitrile or 4-Amino-2-methoxybenzonitrile.

Scientific Research Applications

(4-Bromo-2-methoxyphenyl)acetonitrile: has various applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties in drug discovery and development.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

(4-Bromo-2-methoxyphenyl)acetonitrile: is similar to other brominated phenyl compounds, such as 4-Bromo-2-methoxybenzoic acid and 4-Bromo-2-methoxyaniline . its unique combination of functional groups makes it distinct in terms of reactivity and application.

Comparison with Similar Compounds

  • 4-Bromo-2-methoxybenzoic acid

  • 4-Bromo-2-methoxyaniline

  • 4-Bromo-2-methoxyacetophenone

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Properties

IUPAC Name

2-(4-bromo-2-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTBTBUHEXXTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680957
Record name (4-Bromo-2-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858523-37-2
Record name (4-Bromo-2-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Bromo-2-methoxyphenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of potassium tert-butoxide (6.5 g, 0.058 mol) in 1,2-dimethoxyethane (150 mL) was added p-toluenesulfonylmethyl isocyanide (5.6 g, 0.029 mol) portionwise at −78° C. Then a solution of 4-bromo-2-methoxybenzaldehyde (6.3 g, 0.029 mol) in 1,2-dimethoxyethane was added dropwise and the reaction mixture was warmed to room temperature. The mixture was stirred at room temperature for 1 hour and methanol (150 mL) was added, then heated to reflux and stirred for 2 hours. Solvent was evaporated, and saturated ammonium chloride (100 mL) was added and extracted with ethyl acetate (100 mL×2). The organic layers were combined, dried over sodium sulfate and concentrated in vacuo to give a residue, which was purified by combiflash (Petroleum ether/EtOAc=10:1 to 5:1) to give the title compound (5.4 g, 82%) as a light yellow solid.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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